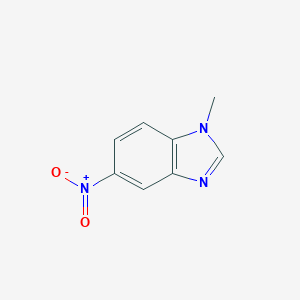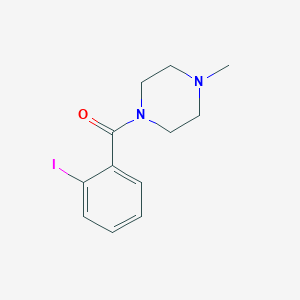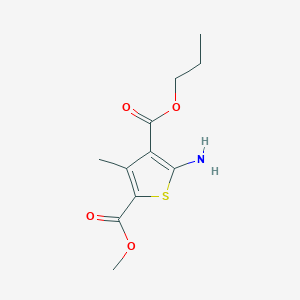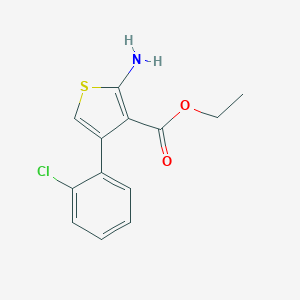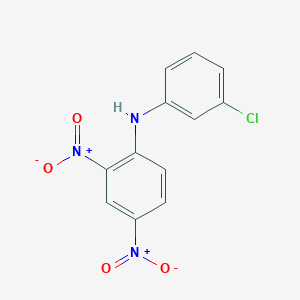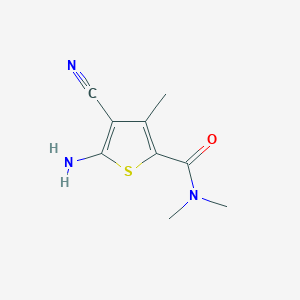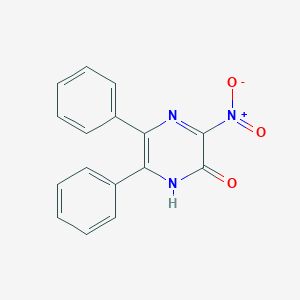
Ethyl-5-Amino-1-Benzothiophen-2-carboxylat
Übersicht
Beschreibung
Ethyl 5-amino-1-benzothiophene-2-carboxylate (EABTC) is a novel compound with potential applications in chemical synthesis and scientific research. It is a type of benzothiophene carboxylate that has been studied for its unique properties and its potential applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Ethyl-5-Amino-1-Benzothiophen-2-carboxylat: Eine umfassende Analyse
Medizinische Chemie Antibakterielle Wirkstoffe: Derivate von this compound haben vielversprechende Ergebnisse als antibakterielle Wirkstoffe gezeigt. Sie zeigen Hemmwirkungen gegen verschiedene Bakterienstämme wie Bacillus subtilis, Escherichia coli, Proteus vulgaris und Staphylococcus aureus. Die Struktur der Verbindung ermöglicht Modifikationen, die ihre antibakteriellen Eigenschaften verbessern können, was sie zu einem wertvollen Kandidaten für die Entwicklung neuer Antibiotika macht .
Medizinische Chemie Entzündungshemmende Mittel: Thiophenderivate, darunter this compound, können als entzündungshemmende Mittel wirken. Ihr molekulares Gerüst ist förderlich für biologische Aktivität, die zur Behandlung von entzündlichen Erkrankungen genutzt werden kann .
Neurowissenschaften Serotonin-Antagonisten: Verbindungen, die den Thiophen-Kern enthalten, wurden als Serotonin-Antagonisten eingesetzt. Diese Anwendung ist besonders relevant bei der Behandlung neurologischer Erkrankungen wie der Alzheimer-Krankheit, bei der die Serotonin-Modulation eine entscheidende Rolle spielt .
Materialwissenschaften Organische Elektronik: Benzothiophene sind ein integraler Bestandteil im Bereich der Materialwissenschaften, insbesondere bei der Entwicklung organischer Elektronik. Ihre elektronischen Eigenschaften machen sie für den Einsatz in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) geeignet. This compound könnte möglicherweise bei der Synthese solcher Materialien verwendet werden .
Synthetische Chemie Bausteine: Die Verbindung dient als Baustein in der synthetischen Chemie zum Aufbau komplexerer Moleküle. Seine reaktiven Stellen ermöglichen verschiedene chemische Umwandlungen, die zur Synthese verschiedener Benzothiophenderivate mit potenziellen Anwendungen in verschiedenen Bereichen führen .
Arzneimittelentwicklung Pharmakophor: In der Arzneimittelentwicklung kann this compound als Pharmakophor verwendet werden. Seine Struktur kann in Arzneimittelkandidaten integriert werden, um deren Wechselwirkung mit biologischen Zielen zu verbessern, was die Wirksamkeit und Selektivität erhöht .
Chemische Forschung Halogen-tolerante Synthese: Neuere Fortschritte in der chemischen Forschung haben die halogen-tolerante Synthese von Benzothiophenen hervorgehoben. This compound könnte mit diesen Methoden synthetisiert werden, die entscheidend für die Herstellung von Verbindungen mit bestimmten Halogensubstitutionen sind .
Biochemie Biologisch aktive Verbindungen: Thiophen-basierte Analoga werden zunehmend als Klasse biologisch aktiver Verbindungen anerkannt. Sie spielen eine bedeutende Rolle für Medizinalchemiker, die darauf abzielen, fortschrittliche Verbindungen mit unterschiedlichen biologischen Wirkungen zu entwickeln, darunter Antitumor-, Antiviral- und Antidiabetika-Aktivitäten .
Wirkmechanismus
Safety and Hazards
Ethyl 5-amino-1-benzothiophene-2-carboxylate is labeled with the GHS07 pictogram, indicating that it is an irritant . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFISKGSWVIUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377452 | |
| Record name | ethyl 5-amino-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25785-10-8 | |
| Record name | ethyl 5-amino-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

